

Miotine control experiments

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Compound Focus: Miotine

CAS No.: 4464-16-8

Cat. No.: S599110

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Quantitative Data Summary

The following tables consolidate key quantitative findings from recent clinical studies and systematic reviews.

Table 1: Product Characteristics and Abuse Liability (AL) [1]

Product Category	Specific Product	Nicotine Content	Peak Nicotine Concentration (Cmax)	Time to Peak (Tmax)	Mean Product Liking Score	Abuse Liability (AL) Profile
Combustible Cigarette	Commercial Cigarette	~1 mg delivered	High	Short	Reference (Highest)	High [1]
Oral Nicotine Pouches (ONPs)	Velo ONPs	4 - 12 mg/pouch	Lower than cigarettes	Longer than cigarettes	Significantly lower than cigarettes	Lower than cigarettes, similar to NRT gum [1]

Product Category	Specific Product	Nicotine Content	Peak Nicotine Concentration (Cmax)	Time to Peak (Tmax)	Mean Product Liking Score	Abuse Liability (AL) Profile
Nicotine Replacement Therapy (NRT)	NRT Gum	2 or 4 mg/piece	Comparable or slightly higher than ONPs	Information Missing	Similar to Velo ONPs	Low (Reference) [1]

Table 2: Relative Risk Assessment of Nicotine Products [2]

Product Category	Example Products	Combined Risk Score	Risk Category
Combustible Products	Bidis, Cigarettes, Smokeless (Rest of World)	40 - 100	High Risk
Smokeless Tobacco	US Chewing Tobacco, US Dipping Tobacco, Snus	10 or less	Reduced Risk
Non-Combustible Products	Heat-not-Burn Tobacco, Electronic Cigarettes, Non-Tobacco Pouches, NRT	10 or less	Reduced Risk

Table 3: Smoking Cessation Outcomes with NRT [3]

NRT Type	Number of Trials (Participants)	Risk Ratio (RR) for Abstinence	95% Confidence Interval
Any NRT	133 (64,640)	1.55	1.49 to 1.61
Nicotine Gum	56 (22,581)	1.49	1.40 to 1.60
Nicotine Patch	51 (25,754)	1.64	1.53 to 1.75
Oral Tablets/Lozenges	8 (4,439)	1.52	1.32 to 1.74

NRT Type	Number of Trials (Participants)	Risk Ratio (RR) for Abstinence	95% Confidence Interval
Nicotine Inhalator	4 (976)	1.90	1.36 to 2.67
Nicotine Nasal Spray	4 (887)	2.02	1.49 to 2.73

Detailed Experimental Protocols

Here are the methodologies from key studies cited in the tables.

1. Protocol: Assessing Abuse Liability of Oral Nicotine Pouches (ONPs) [1]

- **Study Design:** Randomized, open-label, crossover, in-clinic confinement studies.
- **Participants:** Adult smokers (age 21-60) smoking ≥ 10 cigarettes/day for ≥ 6 months. Smoking status confirmed via exhaled carbon monoxide (≥ 10 ppm) and urine cotinine. [1]
- **Interventions:** Participants used a range of test products, including:
 - **Test Products:** Velo ONPs with varying nicotine content (4, 8, 12 mg), pouch size (400 mg, 600 mg), and flavors (six varieties).
 - **Comparators:** High-AL control (combustible cigarettes) and low-AL control (NRT gum). [1]
- **Outcome Measures:**
 - **Subjective Effects:** Collected using validated questionnaires. Primary measures included "Product Liking," "Urge to Smoke," and "Overall Intent to Use Again." [1]
 - **Pharmacokinetics (PK):** Blood samples were taken to determine nicotine C_{max} and T_{max}. [1]
- **Analysis:** Statistical comparison of subjective scores and PK parameters between test products and controls.

2. Protocol: Reduced Nicotine Content (RNC) Cigarettes in Low SES Smokers [4]

- **Study Design:** Two-arm, double-blinded, randomized controlled trial.
- **Participants:** Adult smokers with low socioeconomic status (<16 years of education), smoking ≥ 5 cigarettes/day, with no recent quit attempt and no plan to quit. [4]
- **Interventions:**
 - **Baseline:** 1 week of usual brand cigarettes, then 2 weeks of research cigarettes with usual nicotine content (11.6 mg/cigarette).
 - **Randomization (18 weeks):** Participants assigned to either:
 - **Usual Nicotine Content (UNC) group:** Continued on 11.6 mg/cigarette.

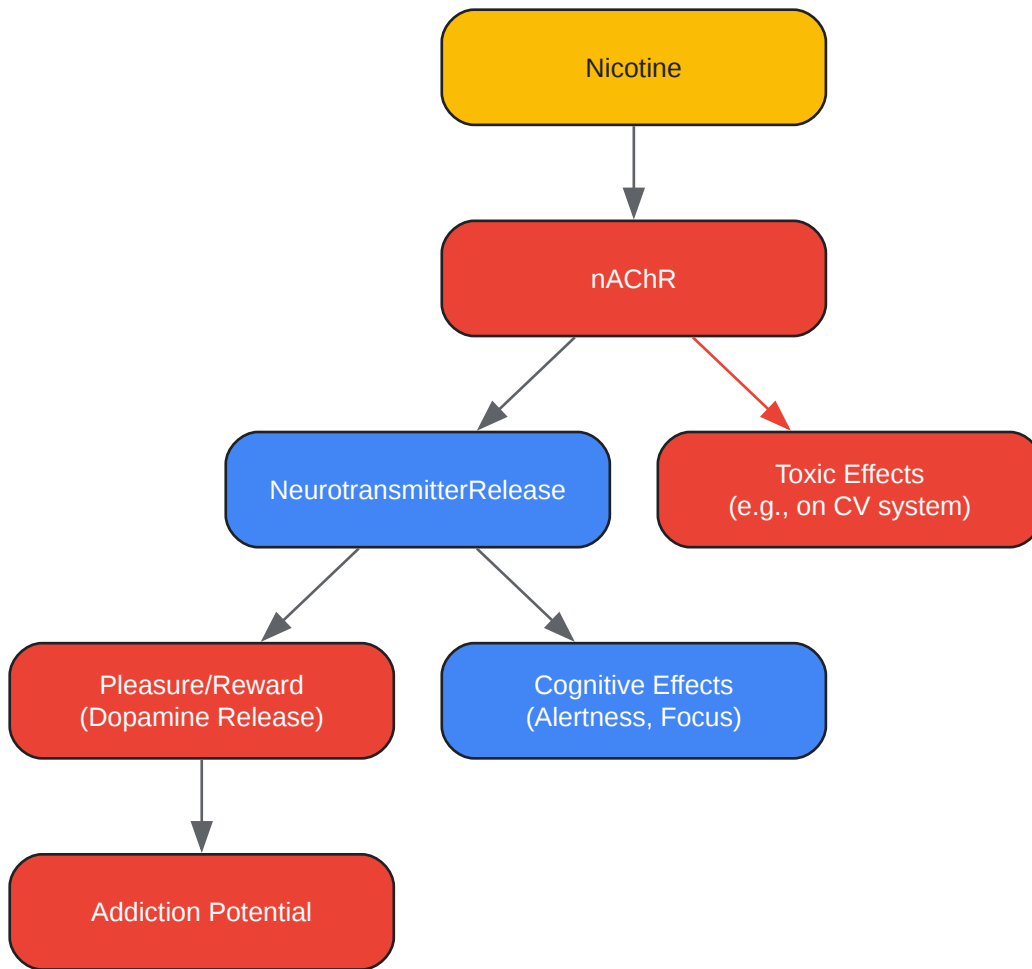
- **Reduced Nicotine Content (RNC) group:** Switched to cigarettes with progressively lower nicotine (dosing from 11.6 mg down to 0.2 mg/cigarette). [4]
- **Outcome Measures:**
 - **Primary:** Participant retention and compliance with using only research cigarettes.
 - **Secondary:** Biomarkers of exposure (e.g., cotinine), nicotine dependence, smoking topography, stress levels, and adverse events. [4]

3. Protocol: Systematic Review for Relative Risk Assessment [2]

- **Data Sources:** Systematic searches of PubMed, MEDLINE, and Clinicaltrials.gov. [2]
- **Study Selection:** Included studies reporting on toxin emissions/content and epidemiological evidence of disease risk for 15 different nicotine products. [2]
- **Data Extraction and Synthesis:**
 - **Toxin Analysis:** Extracted data on 12 Group 1 carcinogens to model Lifetime Cancer Risk (LCR).
 - **Epidemiological Analysis:** Conducted a meta-analysis of over 40 tobacco-related diseases. [2]
- **Risk Integration:** Combined the LCR and epidemiological data into a single risk score for each product, weighted for study quality and bias. [2]

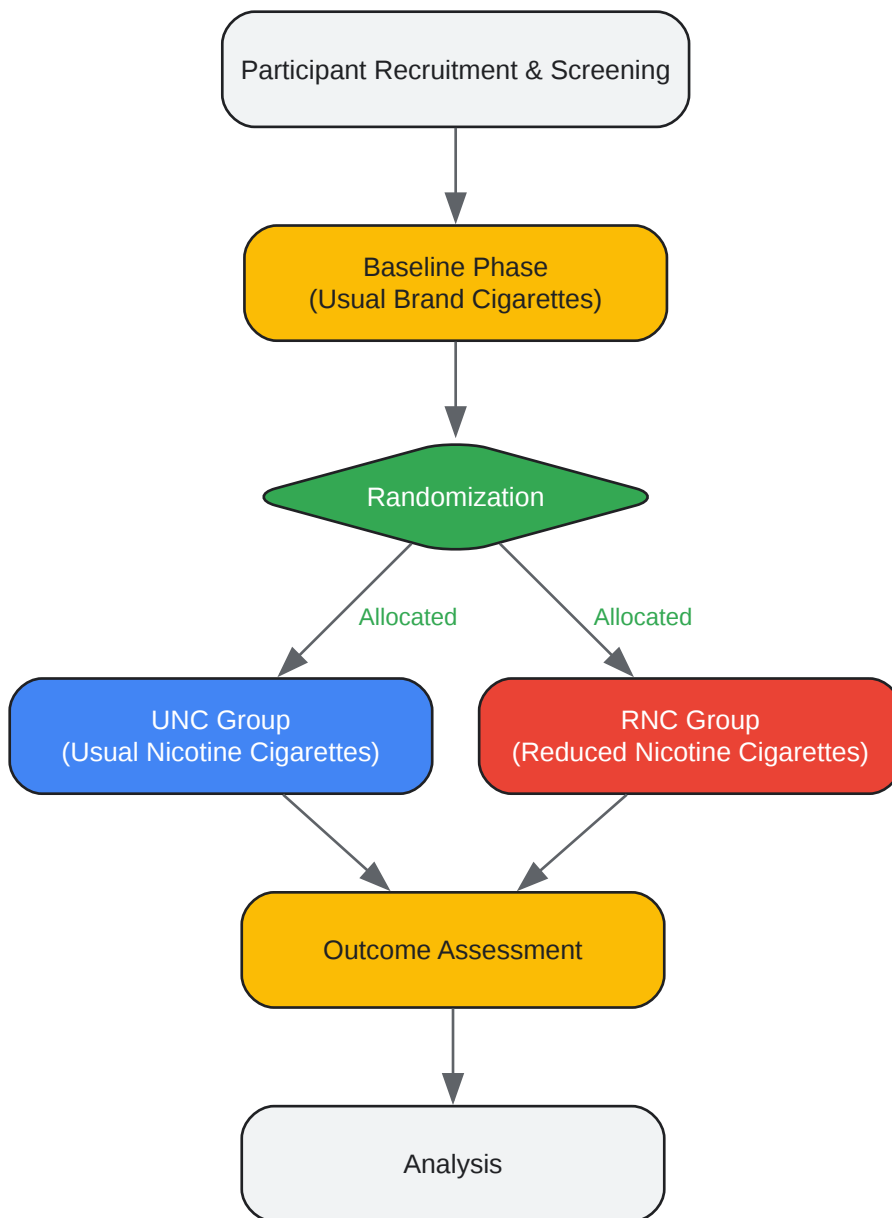
Pathway and Workflow Visualizations

The following diagrams, generated with Graphviz, illustrate the key mechanisms and experimental designs.



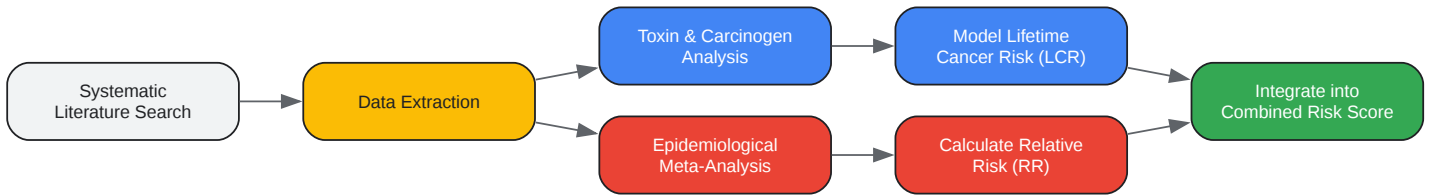
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Diagram 1: Nicotine's Dual Signaling Pathways. This diagram illustrates the double-edged nature of nicotine, showing how its binding to nAChRs leads to both addictive and cognitive-enhancing effects, as well as potential toxicity [5] [6].



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Diagram 2: RCT Workflow for Reduced Nicotine Cigarettes. This flowchart outlines the design of a randomized controlled trial (RCT) investigating reduced nicotine content cigarettes, highlighting the randomization and comparison between groups [4].



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Diagram 3: Systematic Review Workflow for Risk Assessment. This workflow shows the process of synthesizing toxin data and epidemiological evidence to generate a combined risk score for various nicotine products [2].

Key Comparative Insights

The experimental data reveals several critical points for comparison:

- **Abuse Liability:** ONPs demonstrate a PK and subjective effects profile that is significantly less appealing than cigarettes and similar to established NRTs, positioning them as a potential reduced-risk alternative for smokers [1].
- **Relative Risk Hierarchy:** The risk landscape for nicotine products is not binary. There is a clear continuum of risk, with combustible products being the most harmful and non-combustible products, including NRTs and ONPs, posing significantly lower relative risk [2].
- **Cessation Efficacy:** All common forms of NRT are effective for smoking cessation, increasing the chances of success by approximately 50-60% compared to control, with nasal spray and inhalators showing the highest efficacy in some analyses [3].

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To cite this document: Smolecule. [Miotine control experiments]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b599110#miotine-control-experiments>]

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